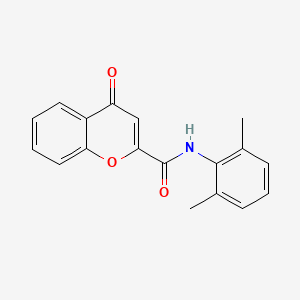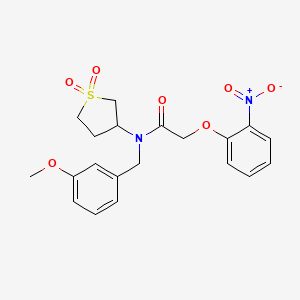
7-(2-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl 4-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE is a complex organic compound with a unique structure that combines a benzoxathiol ring with a methoxybenzoate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE typically involves multiple steps. One common method involves the polylithiation of 2-methylbenzoic acid phenylhydrazide with lithium diisopropylamide, followed by condensation with methyl 4-methoxybenzoate . The resulting intermediate is then subjected to acid cyclization to form the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.
Wissenschaftliche Forschungsanwendungen
7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE has several scientific research applications:
Chemistry: It can be used as a precursor for synthesizing other complex molecules or as a reagent in various organic reactions.
Biology: Its unique structure may allow it to interact with biological molecules, making it useful in studying biochemical pathways or as a potential drug candidate.
Medicine: The compound’s potential biological activity could lead to its use in developing new therapeutic agents.
Industry: It may find applications in the production of specialty chemicals or materials with specific properties.
Wirkmechanismus
The mechanism of action of 7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE involves its interaction with molecular targets and pathways within biological systems. The compound’s structure allows it to bind to specific enzymes or receptors, potentially inhibiting or activating certain biochemical processes. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylphenyl 4-methoxybenzoate: Shares a similar core structure but lacks the benzoxathiol ring.
4-Methoxybenzoic acid: Contains the methoxybenzoate group but lacks the additional complexity of the benzoxathiol and methylphenyl groups.
Uniqueness
7-(2-METHYLPHENYL)-2-OXO-2H-1,3-BENZOXATHIOL-5-YL 4-METHOXYBENZOATE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C22H16O5S |
|---|---|
Molekulargewicht |
392.4 g/mol |
IUPAC-Name |
[7-(2-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C22H16O5S/c1-13-5-3-4-6-17(13)18-11-16(12-19-20(18)27-22(24)28-19)26-21(23)14-7-9-15(25-2)10-8-14/h3-12H,1-2H3 |
InChI-Schlüssel |
ZVZIVWXCBVPDEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=C3C(=CC(=C2)OC(=O)C4=CC=C(C=C4)OC)SC(=O)O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-{[(5-methyl-4-nitro-1H-pyrazol-1-yl)acetyl]amino}-3-{[(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B11410194.png)
![1-(2-ethoxyphenyl)-4-{1-[3-(4-methoxyphenoxy)propyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B11410198.png)
![N-(2-ethoxyphenyl)-2-{[3-(3-ethoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11410211.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-(5-ethyl-1-benzofuran-3-yl)acetamide](/img/structure/B11410235.png)
![(2Z)-N-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(3,4-dimethoxyphenyl)formamido]-3-[1-(dimethylsulfamoyl)-1H-indol-3-YL]prop-2-enamide](/img/structure/B11410239.png)
![N-(2-cyclohexyl-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazol-8-yl)acetamide](/img/structure/B11410244.png)



![Diethyl [5-(benzylamino)-2-(4-bromophenyl)-1,3-oxazol-4-yl]phosphonate](/img/structure/B11410270.png)
![N-{4-[benzyl(methyl)sulfamoyl]phenyl}-6-ethyl-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11410271.png)

![(2Z)-3-[1-(Dimethylsulfamoyl)-1H-indol-3-YL]-N-[2-(morpholin-4-YL)ethyl]-2-(phenylformamido)prop-2-enamide](/img/structure/B11410283.png)
![5-(2-hydroxyethyl)-3-(2-hydroxyphenyl)-4-[3-methoxy-4-(2-methylpropoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11410286.png)
